3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Catalog No.
S715606
CAS No.
175137-05-0
M.F
C11H9ClN2OS
M. Wt
252.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

CAS Number

175137-05-0

Product Name

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

IUPAC Name

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

InChI

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15)

InChI Key

MQYJPACEBWKWEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring substituted with an amino group, a 4-chlorophenyl group, and a carboxamide group. Its molecular formula is C11H10ClN3O2SC_{11}H_{10}ClN_{3}O_{2}S, and it has a molecular weight of approximately 252.72 g/mol. This compound is notable for its potential applications in medicinal chemistry, material science, and organic synthesis due to the aromatic properties of the thiophene ring and the functional groups that enhance its reactivity and biological activity .

  • Oxidation: The amino group can be oxidized to form nitro derivatives, while the thiophene ring can be oxidized to produce sulfoxides or sulfones. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
  • Reduction: The carboxamide group can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents .

The products formed from these reactions depend on the specific conditions and reagents used.

Research indicates that 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide exhibits significant biological activity, particularly as a potential anti-cancer agent. It has been studied for its ability to inhibit vascular endothelial growth factor receptors, which play a critical role in angiogenesis—the formation of new blood vessels that support tumor growth and metastasis. The presence of both thiophene and chlorophenyl groups enhances its interaction with biological targets, suggesting potential therapeutic applications in oncology .

The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide can be achieved through several methods:

  • Gewald Reaction: This method involves the condensation of a ketone or aldehyde with cyanoacetamide in the presence of elemental sulfur and a base .
  • Paal–Knorr Synthesis: This approach utilizes the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
  • Reflux Method: A common laboratory method involves refluxing starting materials in appropriate solvents with catalysts to facilitate the reaction .

These methods allow for the production of the compound with high purity and yield.

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide has diverse applications across various fields:

  • Medicinal Chemistry: Investigated for its potential as an anti-cancer agent and other therapeutic applications.
  • Material Science: Used in the development of organic semiconductors and advanced materials due to its unique electronic properties .
  • Organic Synthesis: Serves as a building block for synthesizing more complex molecules in chemical research .

Studies on the interactions of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide with various biological targets have shown promising results. Its binding affinity to vascular endothelial growth factor receptors suggests that it may inhibit angiogenesis. Further research into its pharmacokinetics and toxicity profiles is essential to evaluate its therapeutic potential .

Several compounds share structural similarities with 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide. Here are some notable examples:

Compound NameSimilarity IndexKey Features
3-Amino-4-cyanothiophene0.85Another aminothiophene derivative with different substituents
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine0.80Contains a similar chlorophenyl group but different core
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate0.95Methyl ester derivative; potential for increased solubility

Uniqueness

The uniqueness of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its structural characteristics enhance its potential applications in targeted research and therapeutic development .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

252.0124118 g/mol

Monoisotopic Mass

252.0124118 g/mol

Heavy Atom Count

16

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Dates

Modify: 2023-08-15

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